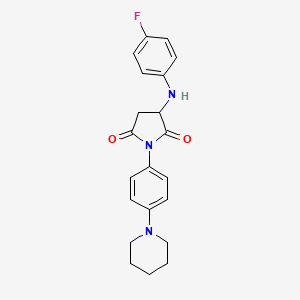

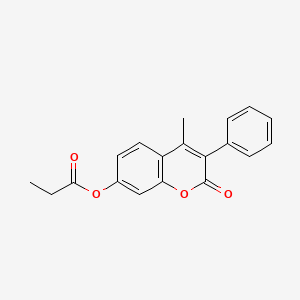

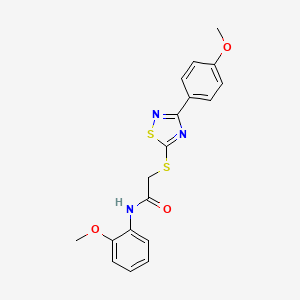

![molecular formula C24H31NO5 B2402576 1-[6,7-diméthoxy-1-[(4-méthoxyphénoxy)méthyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-méthylbutan-1-one CAS No. 680603-64-9](/img/structure/B2402576.png)

1-[6,7-diméthoxy-1-[(4-méthoxyphénoxy)méthyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-méthylbutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one is a complex organic compound belonging to the tetrahydroisoquinoline family. Tetrahydroisoquinolines are a class of compounds known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals .

Applications De Recherche Scientifique

1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of this compound, also known as CIQ, is the NMDA receptors containing the NR2C or NR2D subunit . NMDA receptors are tetrameric complexes of NR1 and NR2A-D subunits that mediate excitatory synaptic transmission and have a role in neurological disorders .

Mode of Action

CIQ acts as a positive allosteric modulator of NR2C/NR2D subunit-containing NMDA receptors . It enhances receptor responses two-fold with an EC50 of 3 μM by increasing channel opening frequency without altering mean open time or EC50 values for glutamate or glycine . The actions of CIQ depend on a single residue in the m1 region (NR2D Thr592) and on the linker between the N-terminal domain and agonist binding domain .

Biochemical Pathways

The biochemical pathways affected by CIQ are those mediated by NMDA receptors , particularly those containing the NR2C or NR2D subunit . These receptors are involved in excitatory synaptic transmission and are implicated in various neurological disorders .

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability.

Result of Action

The result of CIQ’s action is the potentiation of NMDA receptor responses, specifically those containing the NR2C or NR2D subunit . This potentiation could allow selective modification of circuit function in regions expressing NR2C/D subunits .

Action Environment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated tetrahydroisoquinoline derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline

- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Uniqueness

What sets 1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Propriétés

IUPAC Name |

1-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO5/c1-16(2)12-24(26)25-11-10-17-13-22(28-4)23(29-5)14-20(17)21(25)15-30-19-8-6-18(27-3)7-9-19/h6-9,13-14,16,21H,10-12,15H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUJUTWLKKMOGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

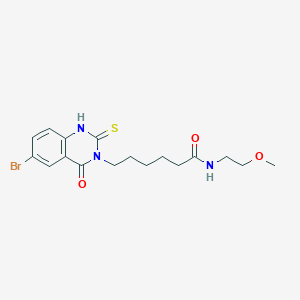

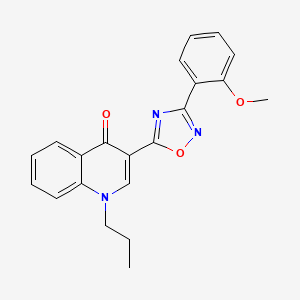

![(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol](/img/structure/B2402500.png)

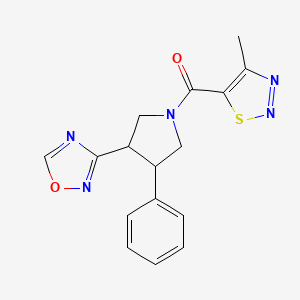

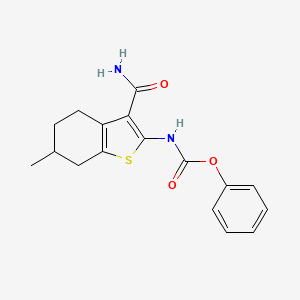

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2402505.png)

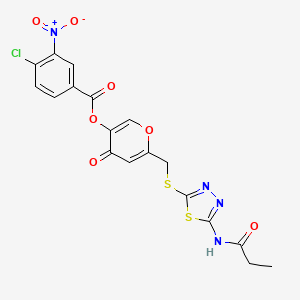

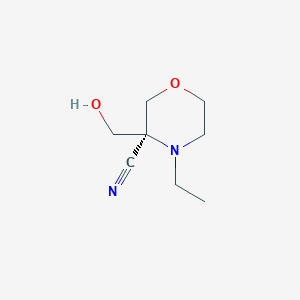

![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2402506.png)

![4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one](/img/structure/B2402508.png)

![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2402516.png)